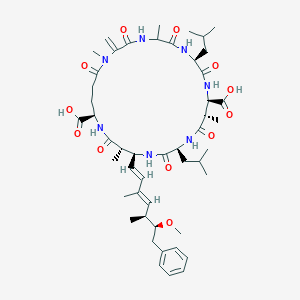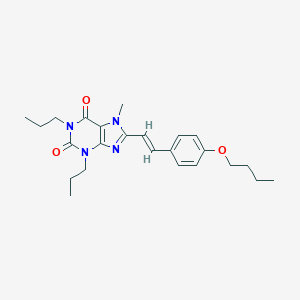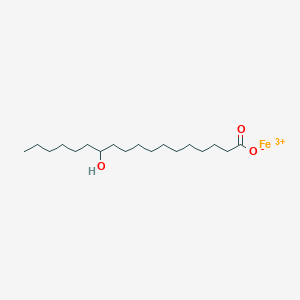
12-Hydroxyoctadecanoate;iron(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-Hydroxyoctadecanoate;iron(3+) is a complex that has been extensively studied for its potential applications in scientific research. This complex is formed by the binding of iron(3+) ions with 12-hydroxyoctadecanoate, a fatty acid that is naturally present in various biological systems. The resulting complex has been found to exhibit several interesting properties that make it useful for a wide range of applications.
Mecanismo De Acción
The mechanism of action of 12-Hydroxyoctadecanoate;iron(3+) is complex and not fully understood. However, it is believed that the complex interacts with various biomolecules through the iron(3+) ion and the 12-hydroxyoctadecanoate ligand. The complex has been found to exhibit metal chelation properties, which can lead to the formation of stable complexes with various metal ions. Additionally, the complex has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 12-Hydroxyoctadecanoate;iron(3+) have been studied extensively. The complex has been found to exhibit several interesting properties such as antioxidant activity, metal chelation, and membrane stabilization, which make it useful for studying various biological processes. Additionally, the complex has been shown to exhibit anti-inflammatory activity, which may be due to its ability to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 12-Hydroxyoctadecanoate;iron(3+) in lab experiments include its ability to interact with various biomolecules, its antioxidant and metal chelation properties, and its ability to stabilize biological membranes. Additionally, the complex is relatively easy to synthesize and purify, making it a convenient reagent for various experiments. However, the limitations of using the complex include its potential toxicity and the need for careful handling due to the presence of iron(3+) ions.
Direcciones Futuras
There are several future directions for research on 12-Hydroxyoctadecanoate;iron(3+). One area of interest is in the development of new methods for synthesizing and purifying the complex, which could lead to improved yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of the complex and its interactions with various biomolecules. Finally, the potential applications of the complex in various fields such as medicine, biotechnology, and environmental science should be explored further.
Métodos De Síntesis
The synthesis method for 12-Hydroxyoctadecanoate;iron(3+) involves the reaction of iron(3+) salts with 12-hydroxyoctadecanoic acid. The reaction is typically carried out in an organic solvent such as chloroform or methanol, and the resulting complex is purified using various chromatographic techniques. The purity and yield of the complex can be optimized by adjusting the reaction conditions and the purification methods used.
Aplicaciones Científicas De Investigación
The 12-Hydroxyoctadecanoate;iron(3+) complex has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of biochemistry, where the complex has been shown to interact with various biomolecules such as proteins, lipids, and nucleic acids. The complex has been found to exhibit several interesting properties such as antioxidant activity, metal chelation, and membrane stabilization, which make it useful for studying various biological processes.
Propiedades
Número CAS |
145401-57-6 |
|---|---|
Nombre del producto |
12-Hydroxyoctadecanoate;iron(3+) |
Fórmula molecular |
C18H35FeO3+2 |
Peso molecular |
355.3 g/mol |
Nombre IUPAC |
12-hydroxyoctadecanoate;iron(3+) |
InChI |
InChI=1S/C18H36O3.Fe/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h17,19H,2-16H2,1H3,(H,20,21);/q;+3/p-1 |
Clave InChI |
LMJGAJMSWWYLRO-UHFFFAOYSA-M |
SMILES |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Fe+3] |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)[O-])O.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S,3S,4R,5R,6S)-2-Methyl-5-[(2S)-2-methylbutanoyl]oxy-6-[[(1S,3R,4S,5R,6R,8R,10S,22S,23R,24R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (2S)-2-methylbutanoate](/img/structure/B233572.png)
![6-[[11-Carboxy-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-2-(2,4,5-trihydroxy-6-methyloxan-3-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B233581.png)
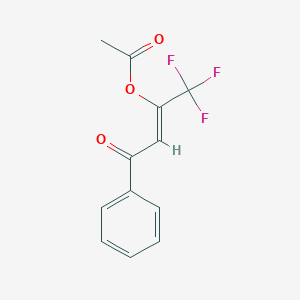
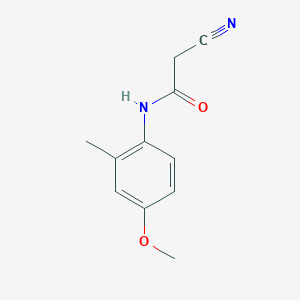
![bis[hydroxy(methoxy)phosphoryl] (E)-but-2-enedioate](/img/structure/B233611.png)
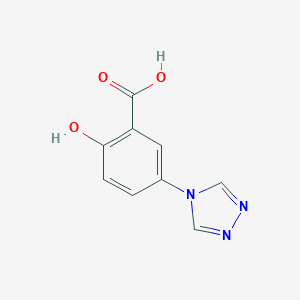
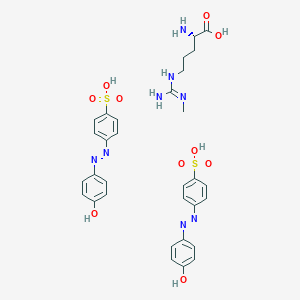
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B233639.png)
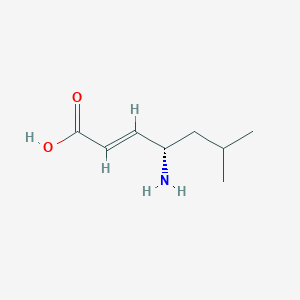
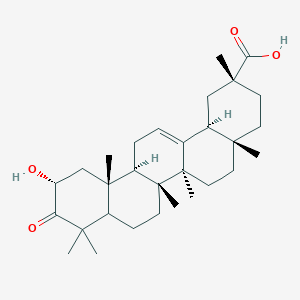
![N-[(2S,3S,4R,5S,6R)-2-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B233728.png)
![(2R,11S)-5,14-Bis[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-19,24-dimethyl-3,12,21,24-tetrazahexacyclo[9.7.3.32,10.01,10.04,9.013,18]tetracosa-4,6,8,13,15,17-hexaene](/img/structure/B233730.png)
